Cas no 1261670-69-2 (5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride)

5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride
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- インチ: 1S/C13H5Cl5O/c14-6-1-2-7(13(18)19)8(3-6)9-4-11(16)12(17)5-10(9)15/h1-5H
- InChIKey: NCNADJTUGBZLJY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C=C(C=CC=1C(=O)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 337
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 6.4
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003856-250mg |
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride |
1261670-69-2 | 97% | 250mg |
$504.00 | 2023-09-03 | |
Alichem | A011003856-500mg |
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride |
1261670-69-2 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A011003856-1g |
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride |
1261670-69-2 | 97% | 1g |
$1445.30 | 2023-09-03 |
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chlorideに関する追加情報
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl Chloride: A Comprehensive Overview
5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride, with the CAS number 1261670-69-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique biphenyl structure, which consists of two benzene rings connected by a single bond. The molecule features four chlorine atoms strategically positioned at the 5, 2', 4', and 5' positions, along with a carbonyl chloride group at the 2-position. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound in various research and industrial applications.
The synthesis of 5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride involves a series of carefully controlled reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution methods. Recent advancements in catalytic systems and reaction conditions have enabled more efficient and selective syntheses of this compound. Researchers have explored the use of transition metal catalysts to enhance reaction yields and minimize byproducts, which is particularly important given the complexity of the molecule's structure.
One of the most notable applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the development of high-performance polymers and coatings that exhibit exceptional thermal stability and chemical resistance. The presence of multiple chlorine atoms in the biphenyl ring contributes to these desirable properties by increasing the molecule's electron-withdrawing effects and enhancing its ability to form strong intermolecular bonds.
Recent studies have also highlighted the potential of 5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride in drug discovery and biochemistry. Its unique electronic properties make it a promising candidate for use as a building block in the creation of bioactive molecules. Scientists have investigated its ability to act as a ligand in metalloenzyme mimics, where it can facilitate catalytic processes that are analogous to those found in nature. These findings underscore its versatility and potential for contributing to breakthroughs in medicinal chemistry.
In addition to its chemical applications, this compound has found utility in analytical chemistry as a reagent for determining specific functional groups in complex mixtures. Its reactivity with nucleophiles makes it an effective tool for identifying and quantifying certain types of organic compounds. Researchers have developed novel analytical methods that leverage its unique reactivity to achieve higher sensitivity and selectivity in chemical analysis.
The environmental impact of 5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride has also been a topic of interest among scientists. While it is not classified as a hazardous substance under current regulations, its production and handling require adherence to standard safety protocols due to its chemical reactivity. Studies have been conducted to assess its biodegradability and potential toxicity to aquatic organisms, with results indicating that it undergoes rapid degradation under aerobic conditions.
In conclusion, 5,2',4',5'-Tetrachlorobiphenyl-2-carbonyl chloride is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies and materials science continue to evolve, this compound is expected to play an even more prominent role in driving innovation across various fields.
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